The compound can be synthesized through various organic reactions involving pyridine derivatives and alkyl chains. It belongs to the broader class of pyridine-containing compounds, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 1-(Pyridin-3-yl)nonan-1-one can be achieved through several methods, including:
The molecular structure of 1-(Pyridin-3-yl)nonan-1-one can be described as follows:
1-(Pyridin-3-yl)nonan-1-one participates in various chemical reactions typical for ketones and pyridines:
The mechanism of action for compounds like 1-(Pyridin-3-yl)nonan-1-one often involves interactions with biological targets such as enzymes or receptors:
Studies indicate that modifications in the alkyl chain length or substitutions on the pyridine ring can significantly affect biological activity, suggesting structure-activity relationships that are crucial for drug design.
1-(Pyridin-3-yl)nonan-1-one has potential applications in several fields:
The systematic name 1-(pyridin-3-yl)nonan-1-one follows IUPAC substitutive nomenclature rules as defined in the Blue Book (P-12 to P-16) [7]. The parent structure is nonan-1-one, a 9-carbon chain ketone. The pyridine ring is attached via its 3-position carbon, designated by the prefix "pyridin-3-yl". This naming prioritizes the ketone functional group as the principal characteristic group, with the pyridine ring treated as a substituent. The numbering ensures the ketone carbon (C1) and pyridine attachment point (C3) are unambiguous. Alternative names like n-nonanoylpyridine exist but are not preferred under IUPAC guidelines, as substitutive nomenclature takes precedence over functional class nomenclature for PIN assignment [7]. The structural classification places this compound in the aryl alkyl ketone family, specifically a 3-pyridinyl ketone.
Table 1: Nomenclature Comparison of Related 3-Acylpyridines
| Compound | IUPAC Preferred Name | Alternative Name |
|---|---|---|
| C₇H₇NO | 1-(pyridin-3-yl)ethan-1-one | 3-acetylpyridine |
| C₉H₁₁NO | 1-(pyridin-3-yl)butan-1-one | 3-butyrylpyridine |
| C₁₃H₁₉NO | 1-(pyridin-3-yl)nonan-1-one | 3-nonanoylpyridine |
The molecular formula of 1-(pyridin-3-yl)nonan-1-one is C₁₃H₁₉NO, derived by combining the pyridine moiety (C₅H₄N–) with the nonanoyl chain (–COC₈H₁₇). This aligns with homologs like 1-(pyridin-3-yl)butan-1-one (C₉H₁₁NO) [9] and 1-(pyridin-3-yl)hexan-1-one (C₁₁H₁₅NO) [2]. Key mass metrics include:
Table 2: Mass Data for 1-(Pyridin-3-yl)nonan-1-one
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₉NO |
| Molecular weight (g/mol) | 205.30 |
| Exact mass (Da) | 205.1467 |
| Carbon content (%) | 76.06 |
| Hydrogen content (%) | 9.33 |
The canonical SMILES for 1-(pyridin-3-yl)nonan-1-one is:
CCCCCCCCC(=O)C1=CN=CC=C1 This string encodes:
CCCCCCCCC C(=O) C1=CN=CC=C1 (with aromatic bonds implied) [8] The standard InChI descriptor is:
InChI=1S/C13H19NO/c1-2-3-4-5-6-7-8-13(15)12-10-9-11-14-12/h9-11H,2-8H2,1H3 This hierarchical identifier comprises layers:
C13H19NO) /c1-2-3-4-5-6-7-8-13(15)12...) /h9-11H,2-8H2,1H3) [10] The InChIKey (hashed 27-character compact version) facilitates database searches:
FOABDCDZJPJZFN-UHFFFAOYSA-N Table 3: Line Notations for 3-Pyridinyl Ketones
| Compound | Canonical SMILES | InChIKey |
|---|---|---|
| 1-(pyridin-3-yl)ethanone | CC(=O)c1cccnc1 | JUQPHNIWZQRKTI-UHFFFAOYSA-N |
| 1-(pyridin-3-yl)butan-1-one | CCCC(=O)c1cccnc1 | RYJUXVFDMAVBEH-UHFFFAOYSA-N |
| 1-(pyridin-3-yl)nonan-1-one | CCCCCCCCC(=O)c1cccnc1 | FOABDCDZJPJZFN-UHFFFAOYSA-N |
Appendix: Compound Index
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: